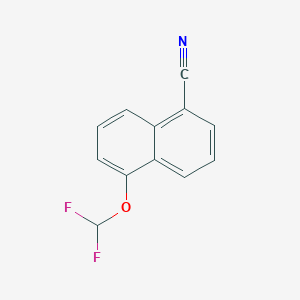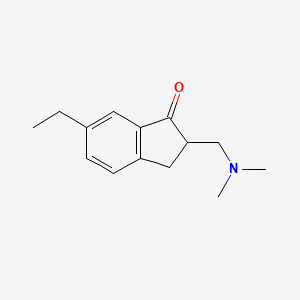
1-Cyano-5-(difluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-5-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO. This compound is part of the naphthalene family, characterized by a naphthalene ring substituted with a cyano group and a difluoromethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-5-(difluoromethoxy)naphthalene typically involves the introduction of a cyano group and a difluoromethoxy group onto a naphthalene ring. One common method includes the reaction of 1-bromo-5-(difluoromethoxy)naphthalene with a cyanide source under specific conditions to replace the bromine atom with a cyano group. This reaction is usually carried out in the presence of a palladium catalyst and a suitable base in an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-5-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The cyano and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require a strong base or acid as a catalyst and an appropriate nucleophile or electrophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce aminonaphthalenes.
Aplicaciones Científicas De Investigación
1-Cyano-5-(difluoromethoxy)naphthalene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological targets and its potential as a drug candidate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 1-Cyano-5-(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The cyano group and difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- 1-Cyano-3-(difluoromethoxy)naphthalene
- 1-Cyano-4-(difluoromethoxy)naphthalene
- 1-Cyano-6-(difluoromethoxy)naphthalene
Comparison: 1-Cyano-5-(difluoromethoxy)naphthalene is unique due to the specific positioning of the cyano and difluoromethoxy groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to its isomers. For instance, the electronic distribution and steric effects differ, leading to variations in reaction outcomes and applications.
Propiedades
Fórmula molecular |
C12H7F2NO |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
Clave InChI |
BBDGDPKPGGBVIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)
![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)





